Methyl 4-azido-2-(2-azidoethyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

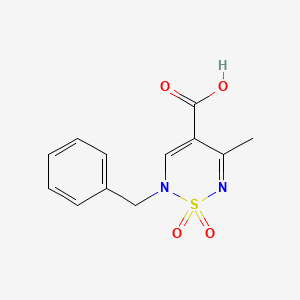

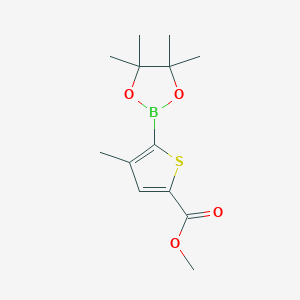

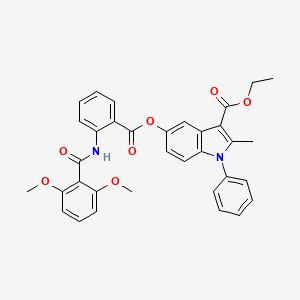

“Methyl 4-azido-2-(2-azidoethyl)butanoate” is a chemical compound with the molecular formula C7H12N6O2 and a molecular weight of 212.21 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C7H12N6O2 . The exact structure would show the arrangement of these atoms and the bonds between them. Unfortunately, the specific structure diagram is not provided in the search results.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 212.21 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

1. Biodiesel Research

Methyl butanoate, a compound structurally related to Methyl 4-azido-2-(2-azidoethyl)butanoate, has been extensively studied in the context of biodiesel research. Studies have focused on understanding its pyrolysis and decomposition pathways, which are critical for developing efficient biodiesel fuels. For instance, the pyrolysis of Methyl butanoate was examined using shock tube and laser absorption methods, providing insights into kinetic targets and constraints for refining the reaction mechanism of methyl butanoate and larger methyl esters, which are components of biodiesel (Farooq et al., 2012).

2. Corrosion Inhibition

Research on derivatives of Methyl butanoate has been conducted in the field of corrosion science. For example, the synthesis of Methyl 3-((2-mercaptophenyl)imino)butanoate was studied as a corrosion inhibitor for copper protection. This compound, designed with azole, thiol functional groups, and a carboxylate tail group, showed high efficiency in complex formation with Cu(I) at the surface, indicating its potential in protecting metals against corrosion (Tansuğ et al., 2014).

3. Synthesis of Biologically Active Compounds

Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, related to this compound, have been synthesized as important intermediates for biologically active compounds, including ACE inhibitors. This synthesis demonstrated the potential of these compounds in the development of pharmaceutical agents (Zhang et al., 2009).

4. Autoignition Chemistry in Fuels

The autoignition chemistry of Methyl butanoate, closely related to this compound, has been analyzed in the context of biodiesel fuel. This research provided detailed insights into the thermodynamics and kinetics of autoignition, which is crucial for understanding and improving the performance of biodiesel fuels (Jiao et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

methyl 4-azido-2-(2-azidoethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKBGTZEADUIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

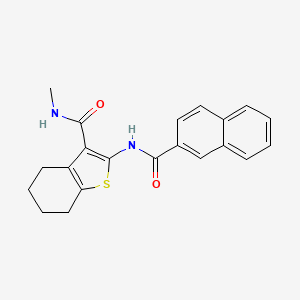

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

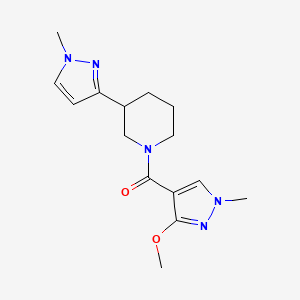

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)

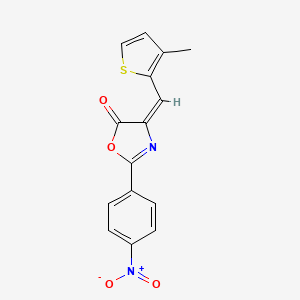

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)